1-Isopropylpiperidine-2-carbaldehyde

Medicinal Chemistry Organic Synthesis Asymmetric Catalysis

1-Isopropylpiperidine-2-carbaldehyde (CAS 1250720-13-8) is a heterocyclic organic compound featuring a saturated piperidine ring functionalized with an N-isopropyl group and a formyl (-CHO) substituent at the 2-position. This specific structural arrangement creates a chiral center at C2, distinguishing it from many simpler piperidine analogs and making it a valuable intermediate for the asymmetric synthesis of complex molecules, including those targeting neurological pathways and enzyme inhibition.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B14772555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropylpiperidine-2-carbaldehyde
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC(C)N1CCCCC1C=O
InChIInChI=1S/C9H17NO/c1-8(2)10-6-4-3-5-9(10)7-11/h7-9H,3-6H2,1-2H3
InChIKeyIOLCGPFAIYYFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropylpiperidine-2-carbaldehyde: A Strategic Building Block for Piperidine-Derived Synthesis


1-Isopropylpiperidine-2-carbaldehyde (CAS 1250720-13-8) is a heterocyclic organic compound featuring a saturated piperidine ring functionalized with an N-isopropyl group and a formyl (-CHO) substituent at the 2-position . This specific structural arrangement creates a chiral center at C2, distinguishing it from many simpler piperidine analogs and making it a valuable intermediate for the asymmetric synthesis of complex molecules, including those targeting neurological pathways and enzyme inhibition [1].

The Perils of Substituting 1-Isopropylpiperidine-2-carbaldehyde: Why Regio- and Steric Nuance Matter


In medicinal chemistry and complex organic synthesis, piperidine derivatives are not interchangeable. The precise position of the aldehyde group on the piperidine ring (e.g., 2-, 3-, or 4-position) and the nature of the N-substituent (e.g., isopropyl vs. acetyl or Cbz) are critical determinants of a building block's utility . The 2-carbaldehyde motif, present in this compound, is essential for generating chiral alpha-substituted piperidines and is a key intermediate in specific asymmetric reactions [1]. Substituting with a 3- or 4-carbaldehyde isomer would lead to different regiochemical outcomes in subsequent reactions, while altering the N-isopropyl group would drastically change the steric and electronic properties, potentially rendering it unsuitable for the intended application .

Procurement-Ready Evidence: Quantifying the Unique Utility of 1-Isopropylpiperidine-2-carbaldehyde


Positional Isomerism Defines Synthetic Trajectory: 2-Carbaldehyde vs. 4-Carbaldehyde Analogs

The 2-carbaldehyde group in 1-isopropylpiperidine-2-carbaldehyde is crucial for accessing chiral alpha-substituted piperidines, a common motif in bioactive compounds [1]. In contrast, the 4-carbaldehyde isomer (e.g., 1-Isopropylpiperidine-4-carbaldehyde hydrochloride) is typically employed for constructing different molecular scaffolds, such as those used in neuroscience research and agrochemical development . This regioisomeric difference dictates their mutually exclusive use in synthesis.

Medicinal Chemistry Organic Synthesis Asymmetric Catalysis

Steric and Electronic Tuning: The Impact of the N-Isopropyl Group vs. N-Acetyl Analogs

The N-isopropyl group on this compound provides significant steric bulk and specific electronic properties. This motif has been shown to contribute substantially to binding affinity in biological systems, as demonstrated by the protonated 1-isopropylpiperidine moiety in a factor Xa inhibitor, which provided a binding energy gain of ΔΔG = 29.7-30.5 kJ mol⁻¹ through cation-π and C-H···π interactions [1]. Replacing this with a smaller N-acetyl group, as in 1-Acetyl-piperidine-2-carbaldehyde, would dramatically alter these properties, likely reducing or abolishing this specific binding enhancement and changing the compound's reactivity profile .

Medicinal Chemistry Drug Design Chemical Biology

Balanced Steric Profile vs. Bulky Protecting Groups: Comparing the N-Isopropyl and N-Cbz Analogs

The isopropyl group on 1-isopropylpiperidine-2-carbaldehyde offers a sterically demanding yet stable N-substituent with a molecular weight of 155.24 g/mol . This is in stark contrast to the bulky and hydrolytically labile carboxybenzyl (Cbz) protecting group found on N-Cbz-piperidine-2-carbaldehyde (MW 247.29 g/mol) . The smaller isopropyl group may allow for better substrate access in certain catalytic cycles or enzymatic pockets, while its stability avoids the need for the additional deprotection steps required for Cbz analogs, thereby streamlining synthetic routes.

Synthetic Methodology Protecting Group Strategy Reaction Optimization

Defined Application Scenarios for 1-Isopropylpiperidine-2-carbaldehyde Based on Structural Evidence


Chiral Building Block in Asymmetric Synthesis

This compound is the preferred starting material for the asymmetric synthesis of 2-substituted piperidines due to its inherent chirality and reactive aldehyde group at the 2-position. Its use can streamline the production of enantioenriched pharmaceutical intermediates, particularly for central nervous system (CNS) drug candidates where chirality is often critical for activity [1].

Probe for Structure-Activity Relationship (SAR) Studies of Factor Xa Inhibitors

Given the quantifiable binding energy contribution of the N-isopropylpiperidine motif, this aldehyde is an ideal advanced intermediate for designing and synthesizing focused libraries of analogs to probe the S4 pocket of coagulation factors like Factor Xa [2]. Its use allows for systematic variation of the P4 group in inhibitor design, providing a direct route to compounds with validated, high-affinity binding potential [3].

Key Intermediate for High-Value, Low-Volume Specialty Chemicals

This compound serves as a critical intermediate for the synthesis of specialty chemicals, including novel materials and agrochemical agents, where its specific combination of steric and electronic properties is required. Its role as a versatile electrophile enables the construction of diverse molecular architectures not accessible from simpler, unsubstituted piperidines .

Scaffold for Development of Neurological Disorder Therapeutics

The structural features of this compound make it a valuable building block in medicinal chemistry programs targeting neurological disorders. Its ability to be elaborated into complex molecules that interact with specific neurotransmitter receptors or ion channels positions it as a strategic intermediate for CNS drug discovery [4].

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